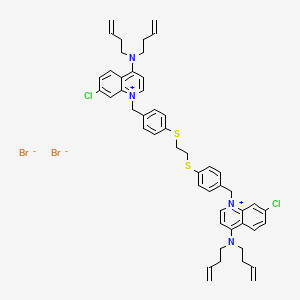

ChoK|A inhibitor-3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

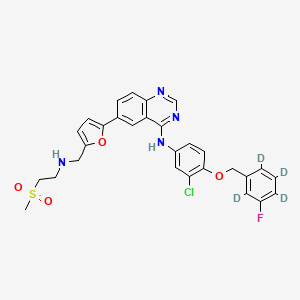

Choline kinase alpha (ChoKα) is a critical enzyme involved in the synthesis of phosphatidylcholine, a major structural component of eukaryotic cell membranes . ChoKα is overexpressed in various tumor cells and has been proposed as a target for personalized medicine, particularly in cancer therapy and rheumatoid arthritis . ChoK|A inhibitor-3 is a compound designed to inhibit the activity of ChoKα, thereby potentially serving as an anticancer agent .

Preparation Methods

The synthesis of ChoK|A inhibitor-3 involves the use of symmetric compounds containing quaternary ammonium groups within heterocyclic head groups connected by an aliphatic spacer . The most effective inhibitors are bis-pyridinium and bis-quinolinium compounds . The preparation method includes the use of carbocyanine dye, JAS239, whose bis-indolium structure conforms to the parameters established for ChoK specificity . The synthesis is carried out using the autoclave method to establish a rapid and high-yield production .

Chemical Reactions Analysis

ChoK|A inhibitor-3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the compound’s structure and enhance its inhibitory activity.

Substitution: Substitution reactions involving the replacement of functional groups can be used to create derivatives with improved properties.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are derivatives of this compound with enhanced inhibitory activity against ChoKα .

Scientific Research Applications

ChoK|A inhibitor-3 has a wide range of scientific research applications, including:

Mechanism of Action

ChoK|A inhibitor-3 exerts its effects by inhibiting the activity of ChoKα, which catalyzes the phosphorylation of choline to form phosphorylcholine (PCho) in the presence of ATP and magnesium . By blocking this enzymatic activity, the compound prevents the synthesis of phosphatidylcholine, thereby disrupting cell membrane formation and inhibiting cell proliferation . The molecular targets involved include the choline-binding pocket and the hydrophobic groove on the C-terminal lobe of ChoKα .

Comparison with Similar Compounds

ChoK|A inhibitor-3 is compared with other similar compounds, such as:

Hemicholinium-3 (HC-3): A known inhibitor of ChoKα that blocks DNA synthesis stimulation by growth factors.

Bis-pyridinium and bis-quinolinium compounds: These compounds have been defined as potent inhibitors of ChoKα activity.

This compound is unique due to its specific structure and high inhibitory activity against ChoKα, making it a promising candidate for further research and development as an anticancer agent .

Properties

Molecular Formula |

C50H54Br2Cl2N4S2 |

|---|---|

Molecular Weight |

1005.8 g/mol |

IUPAC Name |

1-[[4-[2-[4-[[4-[bis(but-3-enyl)amino]-7-chloroquinolin-1-ium-1-yl]methyl]phenyl]sulfanylethylsulfanyl]phenyl]methyl]-N,N-bis(but-3-enyl)-7-chloroquinolin-1-ium-4-amine;dibromide |

InChI |

InChI=1S/C50H54Cl2N4S2.2BrH/c1-5-9-27-53(28-10-6-2)47-25-31-55(49-35-41(51)17-23-45(47)49)37-39-13-19-43(20-14-39)57-33-34-58-44-21-15-40(16-22-44)38-56-32-26-48(46-24-18-42(52)36-50(46)56)54(29-11-7-3)30-12-8-4;;/h5-8,13-26,31-32,35-36H,1-4,9-12,27-30,33-34,37-38H2;2*1H/q+2;;/p-2 |

InChI Key |

PMHQOXILFATTNH-UHFFFAOYSA-L |

Canonical SMILES |

C=CCCN(CCC=C)C1=C2C=CC(=CC2=[N+](C=C1)CC3=CC=C(C=C3)SCCSC4=CC=C(C=C4)C[N+]5=C6C=C(C=CC6=C(C=C5)N(CCC=C)CCC=C)Cl)Cl.[Br-].[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12404795.png)

![(2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate](/img/structure/B12404834.png)